molecular formula C6H10O4<br>C6H10O4<br>HOOC(CH2)4COOH B1664381 Adipic acid CAS No. 124-04-9

Adipic acid

Cat. No.: B1664381
CAS No.: 124-04-9
M. Wt: 146.14 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Description

Adipic acid, also known as hexanedioic acid, is an organic compound with the formula (CH₂)₄(COOH)₂. It is a white crystalline powder that is odorless and has a slightly acidic taste. This compound is one of the most important dicarboxylic acids produced industrially, with an annual production of approximately 2.5 billion kilograms. It is primarily used as a precursor for the production of nylon 66 polyamide, which is widely utilized in the manufacture of textiles, plastics, and other synthetic materials .

Mechanism of Action

Target of Action

Adipic acid, also known as hexanedioic acid, is an industrially important chemical . It is primarily used as a precursor for the production of nylon . The main targets of this compound are the silver flakes in electrically conductive adhesives (ECAs) .

Mode of Action

This compound interacts with its targets by replacing the electrically insulating lubricant on the surface of the silver flakes, significantly improving the electrical conductivity . Specifically, one of the acidic functional groups in this compound reacts with the silver flakes, and an amidation reaction occurs between the other acidic functional group in this compound and the dicyandiamide, which participates in the curing reaction . Therefore, this compound may act as a coupling agent to improve the overall ECA performance .

Biochemical Pathways

This compound is produced by oxidation of a mixture of cyclohexanone and cyclohexanol, which is called KA oil . Nitric acid is the oxidant. The pathway is multistep . Early in the reaction, the cyclohexanol is converted to the ketone, releasing nitrous acid . The cyclohexanone is then nitrosated, setting the stage for the scission of the C-C bond .

Pharmacokinetics

It is known that this compound is slightly soluble in cyclohexane, benzene, and water but it is highly soluble in methanol and ethanol . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the enhancement of the electrical conductivity and mechanical properties of dicyandiamide-cured electrically conductive adhesive (ECA) . This improvement in performance is due to the amidation reaction between this compound and dicyandiamide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the current industrial petrochemical process for producing this compound from KA oil, catalyzed by nitric acid, has a serious pollution impact on the environment due to the formation of waste nitrous oxide . Therefore, developing cleaner methods to produce this compound has attracted much attention from both industry and academia .

Biochemical Analysis

Biochemical Properties

Adipic acid is an intermediate metabolite in the metabolic pathway of some microbial long-chain dicarboxylic acids in nature . It interacts with various enzymes and proteins in these pathways, playing a crucial role in biochemical reactions .

Cellular Effects

This compound, together with Suberate and Ethylmalonate, are all functional markers for deficiency of carnitine . Carnitine is needed to move fatty acids into the mitochondria where they are converted to energy using vitamin B2 . Therefore, this compound has a significant influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound could be degraded into succinyl-CoA and acetyl-CoA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of a mixture of cyclohexanone and cyclohexanol, collectively known as KA oil (ketone-alcohol oil). The oxidation process involves the use of nitric acid as the oxidant. The reaction proceeds through several steps, starting with the conversion of cyclohexanol to cyclohexanone, followed by the nitrosation of cyclohexanone, which leads to the cleavage of the carbon-carbon bond and the formation of this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on the oxidation of KA oil using nitric acid. This process is highly efficient and yields a high purity product. it also generates significant amounts of nitrous oxide, a potent greenhouse gas. To address environmental concerns, alternative methods for this compound production are being explored, including the use of renewable bio-based feedstocks and microbial fermentation processes .

Chemical Reactions Analysis

Types of Reactions: Adipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Other dicarboxylic acids.

    Reduction: Hexanediol.

    Esterification: Adipate esters.

    Amidation: Adipamide.

Scientific Research Applications

Adipic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

hexanedioic acid
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InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CC(=O)O
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Molecular Formula

C6H10O4, Array
Record name ADIPIC ACID
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Related CAS

26776-26-1, Array
Record name Hexanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID7021605
Record name Hexanedioic acid
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Molecular Weight

146.14 g/mol
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Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid
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Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C
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Flash Point

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F
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Solubility

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone
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Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36
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Vapor Density

5.04 (Air = 1), Relative vapor density (air = 1): 5.04
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Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10
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Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless

CAS No.

124-04-9, 847871-03-8
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Record name reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater
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Melting Point

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the current challenges associated with the industrial production of adipic acid?

A1: [, , , , ] Current industrial methods rely heavily on petrochemicals and generate significant amounts of nitrous oxide (N2O), a potent greenhouse gas. These processes raise environmental concerns and contribute to climate change.

Q2: How can we make this compound production more sustainable?

A2: [, , , ] Research focuses on utilizing renewable resources and developing environmentally friendly processes. This includes: * Engineering microorganisms: Modifying microorganisms like E. coli and P. putida to produce this compound from sugars like glucose [, ]. * Exploring alternative feedstocks: Utilizing renewable materials such as lignocellulosic biomass and sugar beet residue [, ]. * Developing greener chemical catalysts: Employing catalysts like oxorhenium complexes for deoxydehydration reactions and platinum/carbon catalysts for hydrogenation, promoting higher selectivity and minimizing waste [, ].

Q3: What is the significance of muconic acid in the context of bio-based this compound production?

A3: [, , , ] cis,cis-Muconic acid, derived from sugars and lignin, serves as a crucial intermediate in bio-based this compound production. It can be catalytically hydrogenated to this compound using catalysts like palladium nanoparticles supported on activated carbon [, ]. This approach offers a more sustainable route compared to traditional methods.

Q4: What are the challenges in separating and purifying bio-derived muconic acid for this compound production?

A4: [] Separation of muconic acid from fermentation broth and removal of impurities like salts and color compounds pose significant challenges. Techniques like activated carbon adsorption and pH/temperature shift crystallization are employed for purification, but further optimization is needed to achieve the high purity (99.8%) required for nylon-6,6 production [].

Q5: What is the molecular formula, weight, and structure of this compound?

A5: this compound has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. It is a six-carbon dicarboxylic acid with the structure: HOOC-(CH2)4-COOH.

Q6: How does the presence of additives affect the oxidation of cyclohexanone to this compound using hydrogen peroxide?

A6: [, ] Additives play a significant role in enhancing the yield and purity of this compound. For instance:* Organic additives like resorcinol and 2-aminophenol: Enhance the catalytic activity of tungstic acid by providing acidic and coordination effects, leading to higher this compound yields [].* Citric acid: Acts as a cocatalyst with phosphotungstic acid or tungstic acid, significantly improving the yield of this compound compared to using the catalyst alone [].

Q7: What is the role of metal catalysts in the direct oxidation of cyclohexane to this compound?

A7: [, , ] Metal catalysts are crucial in facilitating the oxidation of cyclohexane to this compound. * Vanadium phosphorus oxide (VPO) composites: Show promising activity and selectivity in converting cyclohexane to this compound in the presence of NO2. Notably, these catalysts result in significantly lower N2O emissions compared to industrial methods [].* Cobalt-containing catalysts: Are widely used in industrial processes. Research focuses on optimizing catalyst recycling methods to improve the sustainability and cost-effectiveness of the process [].

Q8: How does the choice of carbon support influence the catalytic activity of palladium nanoparticles in this compound production from muconic acid?

A8: [] The support material for palladium nanoparticles significantly impacts the catalytic activity and yield of this compound from muconic acid. Using activated carbon with high surface area and optimal pore structure enhances palladium dispersion and surface exposure, resulting in higher activity and this compound yield [].

Q9: What are the primary applications of this compound?

A9: [, , ] this compound finds widespread use as a key monomer in various industries:* Nylon-6,6 Production: Accounts for the majority of this compound consumption [].* Polyurethane Resins: Used in foams, coatings, and elastomers.* Plasticizers: Imparts flexibility and durability to plastics.* Food Additives: Employed as a flavoring agent and acidity regulator.

Q10: How does this compound affect the properties of polyisocyanurate foams?

A10: [] this compound serves as a modifier in polyisocyanurate foams to enhance their properties:* Reduced Friability: Incorporation of this compound reduces the brittleness of polyisocyanurate foams, making them more durable and impact resistant [].* Improved Thermal Stability: this compound, particularly when used as the sole modifier, enhances the thermal stability of the foams compared to unmodified polyisocyanurate or polyurethane foams [].

Q11: How does the addition of this compound to polyvinyl chloride (PVC) impact its crystallization?

A11: [] this compound acts as an additive in PVC, influencing its crystallization behavior:* Increased Crystallinity: this compound promotes the formation of chain-folded crystals in PVC, leading to higher crystallinity and potentially affecting the mechanical properties of the polymer [].

Q12: What are the environmental concerns associated with this compound production?

A12: [, , , ] The traditional production method using nitric acid oxidation of cyclohexane raises significant environmental concerns:* Greenhouse Gas Emissions: Release of substantial amounts of N2O, a potent greenhouse gas contributing to climate change.* Hazardous Waste Generation: Production of nitrogen oxides (NOx), contributing to air pollution and acid rain.* Use of Non-Renewable Resources: Reliance on petroleum-derived starting materials.

Q13: How does this compound degrade in flue gas desulfurization (FGD) systems?

A13: [] this compound, when used in FGD systems to enhance sulfur dioxide removal, undergoes degradation primarily through oxidative decarboxylation. This process, potentially involving free radical mechanisms, results in the formation of byproducts such as valeric acid, butyric acid, glutaric acid, and carbon dioxide [].

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